molecular formula C8H15N B1492563 1-(1-allylcyclopropyl)-N-methylmethanamine CAS No. 1935240-10-0

1-(1-allylcyclopropyl)-N-methylmethanamine

Cat. No.: B1492563
CAS No.: 1935240-10-0
M. Wt: 125.21 g/mol
InChI Key: CARKKCZXXHPNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-allylcyclopropyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C8H15N and its molecular weight is 125.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The asymmetric synthesis of cyclopropylmethanamines, including structures related to "1-(1-allylcyclopropyl)-N-methylmethanamine," has been facilitated by methodologies such as rhodium-catalyzed cyclopropanation reactions. These processes yield boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, providing access to various cyclopropylmethanamines containing quaternary stereocenters, crucial for pharmaceutical and material science applications (Miura et al., 2016).

Ethylene Perception and Agricultural Applications

Research on the inhibitor of ethylene perception, 1-methylcyclopropene (1-MCP), has exploded, impacting fruits and vegetables by investigating its role in ripening and senescence. Although not directly related to "this compound," this research area shows the significance of cyclopropyl compounds in agricultural technology, providing insights into the manipulation of ripening processes and quality maintenance of produce (Watkins, 2006).

Synthetic Methodologies for Amines

Developments in synthetic methodologies, such as the direct N-monomethylation of aromatic primary amines using methanol, showcase the utility of cyclopropyl-containing compounds in synthesizing complex amines. These methodologies are essential for producing pharmaceuticals and agrochemicals, demonstrating the broad applicability of such compounds in organic synthesis (Li et al., 2012).

Antiviral and Antimicrobial Research

The structural modification of cyclopropyl compounds has been explored for antiviral and antimicrobial applications. Studies on 2-aminopurine methylenecyclopropane analogues of nucleosides, varying purine-6 substituents, have shown activity against herpesviruses and hepatitis B virus, indicating the potential of cyclopropyl derivatives in developing new antiviral agents (Chen et al., 2003).

Material Science and Polymer Chemistry

Cyclopropyl-containing compounds play a significant role in material science, particularly in the synthesis of polymers and novel materials. The unique reactivity of cyclopropyl groups, as illustrated in studies on the cyclopropanation of alkenes, enables the creation of materials with tailored properties for specific applications (Nakamura et al., 2003).

Mechanism of Action

Properties

IUPAC Name

N-methyl-1-(1-prop-2-enylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-4-8(5-6-8)7-9-2/h3,9H,1,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARKKCZXXHPNFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-allylcyclopropyl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-allylcyclopropyl)-N-methylmethanamine
Reactant of Route 3
1-(1-allylcyclopropyl)-N-methylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(1-allylcyclopropyl)-N-methylmethanamine
Reactant of Route 5
1-(1-allylcyclopropyl)-N-methylmethanamine
Reactant of Route 6
1-(1-allylcyclopropyl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.